Methyl tribromoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

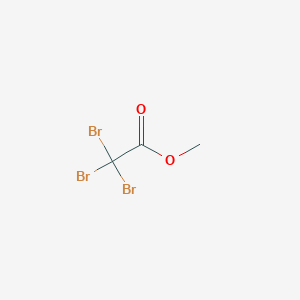

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2,2,2-tribromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHSHLKOWBDOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334394 | |

| Record name | Methyl tribromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-05-7 | |

| Record name | Methyl tribromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2,2-tribromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Tribromoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tribromoacetate (CAS No: 3222-05-7) is a halogenated ester of significant interest in synthetic organic chemistry. Characterized by a carbon atom bonded to three bromine atoms and a carboxyl group, its structure suggests a high potential for reactivity, distinct from its more commonly used monobromo- and dibromo- counterparts. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and known safety considerations. While public domain literature on its specific applications is less extensive than for related bromoacetates, this document synthesizes available data to offer insights into its probable synthetic utility and provides a framework for its safe handling and application in a research and development setting.

Core Chemical Identity

Precise identification is the foundation of all chemical research and application. This compound is registered under a unique CAS number and can be identified by several systematic names and molecular identifiers.

-

IUPAC Name : methyl 2,2,2-tribromoacetate[2]

-

Synonyms : Tribromoacetic acid methyl ester, Methyl 2,2,2-tribromoacetate[1][2]

-

SMILES : O=C(OC)C(Br)(Br)Br[2]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and application conditions. The data for this compound indicate it is a dense liquid with a high boiling point, consistent with its high molecular weight and halogenation.

| Property | Value | Source(s) |

| Molecular Weight | 310.77 g/mol | [1][4] |

| Density | 2.33 g/mL at 25 °C | [4][5] |

| Boiling Point | 103 °C at 15 mmHg | [4][5] |

| Refractive Index | n20/D 1.558 | [4][5] |

| Flash Point | 113 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

Safety Profile and Handling

Expertise in Action: While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not as common as for simpler haloesters, its structure provides clear indicators for necessary precautions. The presence of three bromine atoms on the alpha-carbon significantly influences its chemical and toxicological profile. It should be handled as a substance with high potential for toxicity and reactivity.

Hazard Identification

Based on available supplier information, this compound is classified with the following hazard codes:

-

Xi (Irritant) and F (Flammable) .[5]

-

Hazard statements suggest it is irritating to the eyes, respiratory system, and skin.[5]

Senior Scientist Insight: The tribromomethyl group is a strong electron-withdrawing group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, haloacetates as a class are known alkylating agents. Therefore, it is logical to assume this compound is a potent alkylating agent and should be handled with extreme caution to avoid contact with skin and eyes and to prevent inhalation. All operations should be conducted within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes. An apron may be used for additional protection.

-

Respiratory Protection: Use in a well-ventilated fume hood is mandatory. If there is any risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Handling and Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[5]

-

Recommended storage is under refrigeration (2-8°C).[5]

-

Keep containers tightly sealed and protected from light.

Synthetic Utility and Mechanistic Considerations

While its cousin, methyl bromoacetate, is widely used as a versatile C2 building block in reactions like the Reformatsky and Darzens condensations[6][7], the synthetic applications of this compound are more specialized and less frequently documented in general literature. Its reactivity is dominated by the tribromoacetyl moiety.

Causality Behind Experimental Choices: A researcher would choose this compound over its mono- or di-bromo analogs for specific transformations where the CBr₃ group is essential. Its potential applications stem from two primary modes of reactivity:

-

Tribromoacetylation: It can act as a reagent to introduce the tribromoacetyl group onto nucleophiles (e.g., amines, alcohols). This functionality can be a key structural element in some target molecules or serve as a precursor for further chemical transformations.

-

Precursor to Dibromocarbene: Under specific basic conditions, haloforms and related compounds can undergo alpha-elimination to generate dihalocarbenes. It is plausible that this compound could be used as a source of dibromocarbene (:CBr₂) for addition reactions to alkenes, forming dibromocyclopropanes.

The electron-withdrawing nature of the three bromine atoms makes the ester's carbonyl group highly reactive towards nucleophilic acyl substitution.

Caption: General Workflow for Handling Reactive Halo-Esters.

Representative Experimental Protocol: N-Tribromoacetylation of an Amine

The following is a generalized, self-validating protocol for the N-tribromoacetylation of a primary or secondary amine, a plausible application for this compound. This protocol is based on standard organic chemistry principles for acylation reactions.

Objective: To synthesize an N-tribromoacetylated amine from a starting amine and this compound.

Materials:

-

Starting Amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine, 1.2 eq)

-

Anhydrous Magnesium or Sodium Sulfate

-

Reaction flask, magnetic stirrer, dropping funnel, condenser (if heating)

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Methodology:

-

Reaction Setup (Self-Validation Point 1: Inertness):

-

Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or argon.

-

To a round-bottom flask equipped with a magnetic stir bar, add the starting amine (1.0 eq) and dissolve it in the anhydrous solvent (approx. 0.1-0.5 M concentration).

-

Add the tertiary amine base (1.2 eq) to the solution. The base scavenges the HBr byproduct, driving the reaction to completion.

-

-

Reagent Addition (Self-Validation Point 2: Controlled Stoichiometry):

-

Dissolve this compound (1.1 eq) in a small amount of the anhydrous solvent in a dropping funnel.

-

Cool the reaction mixture in the flask to 0°C using an ice bath. This mitigates potential exothermic reactions.

-

Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes. A slight excess of the acylating agent ensures full conversion of the starting amine.

-

-

Reaction and Monitoring (Self-Validation Point 3: Confirmation of Conversion):

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine spot/peak and the appearance of a new, typically less polar, product spot/peak indicates conversion.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

-

Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-tribromoacetylated product.

-

Conclusion

This compound is a specialized chemical reagent identified by CAS number 3222-05-7 . Its physicochemical properties are well-defined, but detailed public information on its specific synthetic applications and reaction protocols is limited, suggesting it is a tool for highly specific chemical transformations rather than a general-purpose reagent. Its structural features strongly indicate that it is a reactive and potentially hazardous compound that must be handled with rigorous safety protocols appropriate for potent alkylating agents. For the medicinal chemist and drug development professional, this compound represents a potential tool for introducing the unique tribromoacetyl moiety, a functional group that could impart specific steric or electronic properties to a molecule or serve as a handle for further synthetic elaboration.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Tribromoacetic acid, methyl ester. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Angene Chemical. (n.d.). Methyl 2,2,2-tribromoacetate(CAS# 3222-05-7). AngeneChemical.com. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Methyl bromoacetate. Retrieved January 14, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tribromoacetic acid, methyl ester (CAS 3222-05-7). Retrieved January 14, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Methyl Bromoacetate: A Comprehensive Guide. Retrieved January 14, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Methyl Bromoacetate in Organic Synthesis. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl bromoacetate. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). This compound, 99. Retrieved January 14, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Tribromoacetic acid, methyl ester. NIST Chemistry WebBook (alternate view). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2014). How can I remove excess of methyl bromoacetate from a reaction mixture? Retrieved January 14, 2026, from [Link]

Sources

- 1. Tribromoacetic acid, methyl ester [webbook.nist.gov]

- 2. angenesci.com [angenesci.com]

- 3. accustandard.com [accustandard.com]

- 4. 3222-05-7 CAS MSDS (this compound, 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 99|lookchem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl Tribromoacetate

Abstract

Methyl tribromoacetate (C₃H₃Br₃O₂) is a halogenated ester of significant interest in organic synthesis, serving as a precursor and versatile building block in the development of pharmaceuticals and other complex chemical entities. Its synthesis, while conceptually straightforward, requires meticulous attention to reaction conditions and safety protocols due to the corrosive and reactive nature of the intermediates and reagents involved. This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, focusing on the direct esterification of tribromoacetic acid and the in-situ formation via the Hell-Volhard-Zelinsky reaction. The narrative is grounded in mechanistic principles, offering field-proven insights into experimental design, protocol optimization, and safety management for researchers and drug development professionals.

Introduction and Core Principles

This compound is a derivative of acetic acid where all three alpha-hydrogens have been substituted by bromine atoms, followed by esterification of the carboxyl group with methanol. Understanding its synthesis is pivotal for chemists who require access to this specialized reagent. The primary challenge in its preparation lies in managing the highly acidic and corrosive nature of tribromoacetic acid and the hazardous properties of the brominating agents employed.

This document will dissect the two most prevalent synthetic strategies, elucidating the chemical logic that underpins each experimental step.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3222-05-7 | [1][2][3] |

| Molecular Formula | C₃H₃Br₃O₂ | [1][2][4] |

| Molecular Weight | 310.77 g/mol | [1][2][3] |

| IUPAC Name | Methyl 2,2,2-tribromoacetate | [1] |

| Appearance | Data not widely available; likely a liquid or low-melting solid | |

| SMILES | COC(=O)C(Br)(Br)Br | [3] |

Synthetic Strategy I: Fischer-Speier Esterification of Tribromoacetic Acid

The most direct route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, tribromoacetic acid, with methanol. This classic method, known as the Fischer-Speier esterification, is an equilibrium-controlled process.[5] To achieve a high yield, the equilibrium must be strategically shifted towards the product.

Mechanistic Rationale

The Fischer esterification is a nucleophilic acyl substitution reaction.[5] The causality behind its success rests on two key principles: the activation of the carboxyl group and the manipulation of chemical equilibrium.

-

Carbonyl Activation: A strong acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of tribromoacetic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a weak nucleophile like methanol.[5][6]

-

Le Chatelier's Principle: The reaction is reversible and produces water as a byproduct.[7][8] To maximize the yield of the ester, the equilibrium must be driven forward. This is typically achieved by either using a large excess of the alcohol (methanol), which is often the more cost-effective reagent, or by actively removing the water formed during the reaction.[5]

The entire mechanistic sequence is reversible, underscoring the importance of the reaction conditions in determining the final product yield.[5]

Visualization: Fischer Esterification Mechanism

Sources

- 1. Tribromoacetic acid, methyl ester [webbook.nist.gov]

- 2. Tribromoacetic acid, methyl ester [webbook.nist.gov]

- 3. Tribromoacetic acid, methyl ester (CAS 3222-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. ez.restek.com [ez.restek.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. dwsim.fossee.in [dwsim.fossee.in]

- 8. monash.edu [monash.edu]

A Technical Guide to the Spectral Characteristics of Methyl Tribromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tribromoacetate (C₃H₃Br₃O₂), a halogenated ester, serves as a key intermediate in various organic syntheses. Its reactivity, largely dictated by the tribromomethyl group and the ester functionality, makes it a valuable building block. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and its spectral output.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct methyl and tribromoacetyl moieties, gives rise to a predictable yet informative spectroscopic signature. The highly electronegative bromine atoms significantly influence the electronic environment of the neighboring atoms, which is clearly reflected in the NMR and IR spectra. Mass spectrometry provides definitive information on the compound's molecular weight and characteristic fragmentation patterns.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting a single resonance.

-

Chemical Shift (δ): The three protons of the methyl group (-OCH₃) are chemically equivalent and are expected to produce a singlet. Due to the deshielding effect of the adjacent oxygen atom, this peak is anticipated to appear in the downfield region, typically around 3.8 - 4.2 ppm . The absence of any adjacent protons results in a singlet multiplicity (n+1=0+1=1).

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct carbon signals are predicted.

-

-OCH₃ Carbon: The carbon of the methyl group is expected to resonate in the range of 50 - 60 ppm .

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the region of 160 - 170 ppm .

-

Tribromomethyl Carbon (-CBr₃): This carbon is directly attached to three highly electronegative bromine atoms, leading to a significant downfield shift. Its resonance is predicted to be in the range of 30 - 40 ppm .

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.8 - 4.2 | Singlet | -OCH₃ |

| ¹³C | 50 - 60 | Quartet (in ¹H-coupled) | -OCH₃ |

| ¹³C | 160 - 170 | Singlet | C=O |

| ¹³C | 30 - 40 | Singlet | -CBr₃ |

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra of small molecules like this compound is crucial for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Reference the chemical shifts to the internal standard (TMS).

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group and the carbon-bromine bonds.

Characteristic IR Absorption Frequencies:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹ , which is characteristic of the carbonyl group in an ester. The presence of the electron-withdrawing bromine atoms on the α-carbon may shift this frequency to the higher end of the typical ester range.

-

C-O Stretch: A strong absorption corresponding to the C-O single bond stretching of the ester group is expected in the range of 1200-1300 cm⁻¹ .

-

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl group will appear as one or more sharp peaks in the region of 2950-3000 cm⁻¹ .

-

C-Br Stretch: The stretching vibrations of the carbon-bromine bonds are expected to give rise to one or more strong absorptions in the fingerprint region, typically between 500-700 cm⁻¹ .

Table 2: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2950-3000 | Medium | C-H Stretch | -CH₃ |

| 1740-1760 | Strong | C=O Stretch | Ester |

| 1200-1300 | Strong | C-O Stretch | Ester |

| 500-700 | Strong | C-Br Stretch | Alkyl Halide |

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or the solvent).

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption peaks.

-

Correlate the observed absorption frequencies with known functional group vibrations using correlation tables.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Molecular Ion and Isotopic Pattern:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₃H₃Br₃O₂.[1][2][3] Its molecular weight is approximately 310.77 g/mol .[1][2][3]

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of three bromine atoms in this compound will result in a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments. The M, M+2, M+4, and M+6 peaks will have a relative intensity ratio of approximately 1:3:3:1.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show fragmentation resulting from the cleavage of the ester group.

-

Loss of the Methoxy Group (-OCH₃): A prominent fragment would be due to the loss of the methoxy radical, resulting in the [M - 31]⁺ ion (C₂Br₃O⁺).

-

Loss of the Tribromomethyl Group (-CBr₃): Cleavage of the C-C bond could lead to the formation of the [M - 251]⁺ ion (CH₃OCO⁺) at m/z 59.

-

Tribromomethyl Cation (CBr₃⁺): The formation of the tribromomethyl cation at m/z 251 (with its characteristic isotopic pattern) is also a likely fragmentation pathway.

-

Other Fragments: Other smaller fragments resulting from further decomposition of the primary fragments can also be expected.

Table 3: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 308, 310, 312, 314 | [C₃H₃⁷⁹Brₓ⁸¹Br₃₋ₓO₂]⁺ (Molecular Ion Cluster) |

| 277, 279, 281, 283 | [C₂⁷⁹Brₓ⁸¹Br₃₋ₓO]⁺ ([M - OCH₃]⁺ Cluster) |

| 249, 251, 253, 255 | [C⁷⁹Brₓ⁸¹Br₃₋ₓ]⁺ ([CBr₃]⁺ Cluster) |

| 59 | [CH₃OCO]⁺ |

Experimental Protocol for MS Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic cluster.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Logical Relationships in Spectral Data

The following diagram illustrates the interconnectedness of the different spectral data in confirming the structure of this compound.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Tribromoacetate

Abstract

This technical guide offers a comprehensive examination of the physical and chemical properties of methyl tribromoacetate (MTBA), a halogenated ester with significant utility in synthetic organic chemistry. Tailored for an audience of researchers, scientists, and professionals in drug development, this document consolidates critical data on the compound's physicochemical characteristics, spectroscopic signature, synthesis, and reactivity. It aims to serve as a foundational resource, providing both theoretical insights and practical, field-proven protocols to enable the effective and safe application of this versatile reagent.

Introduction: The Synthetic Potential of a Tribrominated Ester

This compound (C₃H₃Br₃O₂) is a specialized chemical intermediate whose synthetic value is derived from the unique electronic and steric environment created by three bromine atoms at the alpha-position to a carbonyl group. This structural motif imparts significant electrophilicity to the carbonyl carbon and renders the tribromomethyl group a key functional handle for a variety of chemical transformations. While less common than its monobrominated counterpart, MTBA offers distinct reactivity profiles that are of considerable interest in the construction of complex molecular architectures, including those relevant to pharmaceutical and materials science.

This guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to explain the causality behind its behavior and the rationale for specific experimental choices. By grounding all information in authoritative sources and providing detailed, self-validating protocols, we aim to equip researchers with the knowledge necessary to confidently and safely integrate this potent building block into their synthetic strategies.

Core Physicochemical & Spectroscopic Profile

A precise understanding of a reagent's physical and spectroscopic properties is fundamental to its successful use in the laboratory, from reaction setup and monitoring to purification and final characterization.

Identity and Physical Characteristics

-

Chemical Name: Methyl 2,2,2-tribromoacetate

-

CAS Number: 1650-94-8

-

Molecular Formula: C₃H₃Br₃O₂

-

Canonical SMILES: C(C(=O)OC)(Br)(Br)Br

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 95-97 °C at 12 mmHg | [1] |

| Density | 2.345 g/cm³ at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.558 | [1] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate); Insoluble in water. |

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity and assessing the purity of this compound. The expected spectral characteristics are as follows:

-

Proton Nuclear Magnetic Resonance (¹H NMR): The spectrum is defined by a single, sharp peak for the three equivalent protons of the methyl ester group (-OCH₃). This singlet is typically observed in the region of δ 3.8-4.0 ppm when using deuterated chloroform (CDCl₃) as the solvent. The absence of any other proton signals is a key indicator of the compound's purity.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum will display three key signals:

-

A signal for the methyl carbon (-OCH₃) typically appearing around δ 55 ppm.

-

A signal for the carbonyl carbon (C=O) in the downfield region, expected around δ 165 ppm.

-

A signal for the highly substituted tribromomethyl carbon (-CBr₃). Due to the quadrupolar moments of the three bromine atoms, this peak is often broad and may have a lower intensity, sometimes making it difficult to observe.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most prominent feature for this compound is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group. This peak is typically located in the range of 1740-1760 cm⁻¹. Additional absorptions corresponding to C-O and C-Br stretching vibrations will be present at lower wavenumbers.

Synthesis and Purification: A Validated Protocol

This compound is most reliably synthesized through the acid-catalyzed Fischer esterification of tribromoacetic acid with methanol. The following protocol is a self-validating system designed to produce high-purity MTBA.

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

Tribromoacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tribromoacetic acid (1.0 equivalent) in an excess of anhydrous methanol (5-10 equivalents). Rationale: Using an excess of the less expensive reagent (methanol) drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the mixture. Caution: This addition is exothermic and should be done with care.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65-70 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the more polar tribromoacetic acid spot.

-

Workup - Quenching and Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. This step neutralizes the sulfuric acid catalyst and any unreacted tribromoacetic acid, converting them into their respective sodium salts, which are water-soluble.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the strong electron-withdrawing effect of the three bromine atoms. This makes it a valuable reagent for specific synthetic transformations.

Generation of Dibromocarbene

One of the primary applications of this compound is as a precursor to dibromocarbene (:CBr₂). Upon treatment with a strong, non-nucleophilic base (e.g., sodium methoxide), MTBA can undergo deprotonation followed by elimination of a bromide ion to generate this highly reactive intermediate. The dibromocarbene can then be trapped in situ by an alkene to form a dibromocyclopropane, a versatile synthetic intermediate that can be further elaborated.

Diagram of Dibromocarbene Generation and Trapping

Caption: Logical flow from this compound to a dibromocyclopropane via a dibromocarbene intermediate.

Reformatsky-Type Reactions

While less common than with alpha-monohalo esters, this compound can potentially participate in Reformatsky-type reactions. In the presence of a reducing metal like zinc, it can form an organozinc intermediate that can add to aldehydes or ketones. This would provide a pathway to molecules containing a tribromomethyl group adjacent to a newly formed hydroxyl group.

Safety, Handling, and Storage

DANGER: this compound is a hazardous chemical and must be handled with appropriate precautions.

-

Toxicity: It is expected to be toxic if swallowed, inhaled, or absorbed through the skin. Halogenated organic compounds can have significant health effects.

-

Irritancy: It is likely a severe irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid inhalation of vapors. Ensure adequate ventilation. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases, strong oxidizing agents, and reactive metals.

Conclusion

This compound is a potent and valuable reagent for specialized applications in organic synthesis, most notably as a precursor for dibromocarbene. Its synthesis via Fischer esterification is straightforward, though purification requires careful vacuum distillation. The high degree of halogenation dictates its reactivity and also necessitates stringent safety precautions during handling and use. This guide provides the essential data and procedural knowledge for researchers to safely and effectively harness the synthetic capabilities of this compound.

References

Sources

Methyl tribromoacetate safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of Methyl Tribromoacetate

Introduction

This compound (CAS No. 3222-05-7), also known as methyl 2,2,2-tribromoacetate or tribromoacetic acid methyl ester, is a halogenated ester utilized in specialized research and development applications.[1] Its chemical structure, featuring a reactive tribromomethyl group, makes it a valuable intermediate in organic synthesis. However, the same reactivity necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the hazards, handling procedures, and emergency responses associated with this compound, synthesized from authoritative safety data sheets, to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance that presents significant risks upon exposure. The primary hazards are irritation to the skin, eyes, and respiratory system.[1] Understanding the nature of these hazards is the first step in developing a robust safety protocol.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the classifications are as follows:

| Hazard Class | Category | Hazard Statement | Source |

| Skin Irritation | 2 | H315: Causes skin irritation | [1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [1] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | [1] |

These classifications are represented by the GHS pictogram for "Warning".[1] The causality behind these hazards lies in the chemical's reactivity. Upon contact with moisture, such as on the skin, in the eyes, or within the respiratory tract, this compound can hydrolyze, forming tribromoacetic acid and methanol. The acidic byproduct is a primary contributor to the observed irritation.

Exposure Controls and Personal Protection

Given the identified hazards, implementing effective exposure controls is paramount. This involves a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] This is the primary engineering control to minimize the risk of inhalation exposure.

-

Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. The following are mandatory when handling this compound:

| Protection Type | Specification | Rationale | Source |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation. | [1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact. | [1] |

| Body Protection | A lab coat or other protective clothing. | To protect underlying clothing and skin from accidental splashes. | [1] |

The following diagram illustrates the workflow for safely handling this compound, emphasizing the integration of engineering controls and PPE.

Caption: A typical experimental workflow for handling this compound.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing fumes.[1]

-

Keep containers tightly closed when not in use.[1]

-

Minimize dust generation and accumulation.[1]

Storage

-

Store in a cool, dry, well-ventilated area.[1]

-

Keep containers tightly closed.[1]

-

Store away from incompatible substances and sources of ignition.[1]

Emergency Procedures

In the event of an exposure or spill, a swift and appropriate response is critical.

First-Aid Measures

The following protocols should be followed in case of accidental exposure:

-

General Advice: Immediately remove any clothing contaminated by the product. Consult a physician and show them the Safety Data Sheet.[1]

-

Inhalation:

-

Move the person to fresh air.

-

If breathing is difficult, give oxygen.

-

If not breathing, give artificial respiration.

-

Obtain medical aid.[1]

-

-

Skin Contact:

-

Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.

-

Wash clothing before reuse.

-

Obtain medical aid immediately.[1]

-

-

Eye Contact:

-

Immediately flush open eyes with running water for at least 15 minutes.

-

Remove contact lenses, if present and easy to do. Continue rinsing.

-

Obtain medical aid immediately.[1]

-

The logical relationship for emergency response is depicted in the diagram below:

Caption: Emergency response logic following an exposure event.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and hydrogen bromide.[1]

-

Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[1]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[1]

-

Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Absorb with inert material (e.g., vermiculite, sand) and place it into a suitable disposal container.[1]

Physical and Chemical Properties for Safety

Understanding the physical and chemical properties of this compound is essential for its safe handling and for anticipating potential hazards.

| Property | Value | Source |

| CAS Number | 3222-05-7 | [1][2] |

| Molecular Formula | C₃H₃Br₃O₂ | [2] |

| Molecular Weight | 310.77 g/mol | [2] |

| Purity | 95% | [1] |

| Boiling Point | 55.2 °C | [3] |

| Melting Point | -109 °C | [3] |

| Flash Point | -27 °F (-33 °C) (closed cup) | [3] |

The low flash point indicates that this material is highly flammable.[3]

Conclusion

This compound is a valuable chemical for research and development, but its hazardous properties demand respect and careful handling. A comprehensive safety protocol, rooted in a thorough understanding of its GHS classification, is non-negotiable. By adhering to the guidelines for engineering controls, personal protective equipment, safe handling and storage, and emergency preparedness outlined in this guide, researchers can mitigate the risks and work safely with this compound. The foundation of safety lies in being informed, prepared, and consistently cautious.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHYL BROMOACETATE. CAMEO Chemicals.

- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) - this compound.

- Cheméo. (n.d.). Chemical Properties of Tribromoacetic acid, methyl ester (CAS 3222-05-7).

- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl bromoacetate.

- National Center for Biotechnology Information (NCBI). (n.d.). Methyl bromoacetate. PubChem.

- AccuStandard. (n.d.). This compound CAS # 3222-05-7.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Aldrich 157910.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Methyl bromoacetate.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Bromoacetate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Aldrich 133973.

- Haz-Map. (n.d.). Methyl bromoacetate - Hazardous Agents.

- National Institute of Standards and Technology (NIST). (n.d.). Tribromoacetic acid, methyl ester. NIST Chemistry WebBook.

- CDN Isotopes. (2015). Safety Data Sheet - Methyl Bromoacetate-2,2-d2.

- Wikipedia. (n.d.). Methyl 2-bromoacetate.

- Sigma-Aldrich. (n.d.). Methyl bromoacetate 97 96-32-2.

- CP Lab Safety. (n.d.). Methyl Bromoacetate, 25 grams, Each.

- Santa Cruz Biotechnology. (n.d.). Methyl bromoacetate | CAS 96-32-2.

- Defense Technical Information Center (DTIC). (n.d.). General Survey of the Use of Methyl Bromide as a Fire Extinguishing Agent.

Sources

A Comprehensive Technical Guide to High-Purity Methyl Tribromoacetate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity methyl tribromoacetate (MTBA), a crucial reagent in advanced organic synthesis and pharmaceutical research. As a Senior Application Scientist, the following sections are structured to deliver not only essential facts but also field-proven insights into sourcing, quality assessment, and application of this specialized chemical.

Introduction: The Strategic Importance of this compound in Synthesis

This compound (CAS No. 3222-05-7), with the molecular formula C₃H₃Br₃O₂, is a halogenated ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility lies in its capacity to introduce the tribromoacetyl moiety into molecules, a functional group that can be further transformed or can impart specific properties to the target compound. The high reactivity of the tribromomethyl group makes it a precursor for various chemical transformations, including the synthesis of complex heterocyclic systems and other active pharmaceutical ingredients (APIs).

The paramount importance of high purity in this context cannot be overstated. In drug development, impurities can lead to unforeseen side reactions, reduced yields, and the formation of toxic byproducts, thereby compromising the safety and efficacy of the final drug substance. For researchers, the use of high-purity starting materials is fundamental to achieving reproducible and reliable experimental outcomes.

Commercial Suppliers of High-Purity this compound

Identifying a reliable supplier for high-purity this compound is the first critical step for any research or development project. The following table provides a comparative overview of some of the key commercial suppliers offering this compound, with a focus on grades suitable for pharmaceutical and research applications.

| Supplier | Product Name | CAS Number | Purity Specification | Notes |

| Angene Chemical | Methyl 2,2,2-tribromoacetate | 3222-05-7 | Typically available in purities of 99% | Offers a range of research chemicals and bulk quantities. |

| AccuStandard | This compound | 3222-05-7 | Certified Reference Material (CRM) | Provided as a solution at a certified concentration, ideal for analytical standards.[1][2][3] |

| BLD Pharm | Methyl 2,2,2-tribromoacetate | 3222-05-7 | Inquire for specific purity | A supplier of research chemicals and pharmaceutical intermediates.[4] |

| ChemicalPoint | This compound | 3222-05-7 | Inquire for specific purity | Supplier of a range of chemical products. |

| ChemicalBook | This compound, 99 | 3222-05-7 | 99% | Provides basic physical and chemical properties. |

It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) for each batch to confirm that the purity and impurity profile meet the specific requirements of their application.

Quality Assessment and Purity Determination: A Self-Validating System

Upon receipt of this compound, a robust in-house quality assessment is crucial to validate the supplier's specifications. This section outlines the key analytical techniques for purity determination and impurity profiling.

Potential Impurities in Synthesis

The synthesis of this compound typically involves the esterification of tribromoacetic acid with methanol. Potential impurities can arise from several sources:

-

Unreacted Starting Materials: Residual tribromoacetic acid or methanol.

-

Byproducts of Esterification: Water and other side-reaction products.

-

Impurities from Starting Materials: Impurities present in the tribromoacetic acid or methanol.

-

Degradation Products: Hydrolysis of the ester to form tribromoacetic acid.

Understanding these potential impurities is key to selecting the appropriate analytical methods for their detection.

Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is recommended to ensure the comprehensive assessment of this compound purity.

Experimental Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of this compound and identify any volatile impurities.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for the separation of this compound from potential impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume of the sample, diluted in a suitable solvent like dichloromethane or ethyl acetate, is injected into the GC.

-

Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of all components. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. The NIST Mass Spectral Library can be used to identify known impurities by comparing their mass spectra.[5][6][7]

-

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound and detect non-volatile or structurally similar impurities.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum should show a singlet corresponding to the methyl protons. The chemical shift of this peak is a key indicator of the compound's identity.

-

¹³C NMR Analysis: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

-

Quantitative NMR (qNMR): For a highly accurate purity assessment, qNMR can be employed using a certified internal standard.

The following diagram illustrates a comprehensive workflow for supplier selection and quality validation of high-purity this compound.

Caption: Workflow for Supplier Selection and Quality Validation.

The Critical Role of Purity in Drug Development and Research Applications

The use of high-purity this compound is not merely a matter of best practice; it is a prerequisite for success in the highly regulated and sensitive field of drug development.

-

Predictable Reactivity and Stoichiometry: In multi-step syntheses, the presence of reactive impurities can lead to the formation of a cascade of undesired byproducts, complicating purification and reducing the overall yield of the target API. High purity ensures that the stoichiometry of the reaction is accurate and the reaction proceeds as expected.

-

Avoidance of Toxic Impurities: Impurities in starting materials can be carried through the synthetic route and end up in the final drug substance. Some of these impurities may be toxic or have unknown pharmacological effects, posing a significant risk to patient safety.

-

Regulatory Compliance: Regulatory bodies such as the FDA and EMA have stringent requirements for the purity of APIs and the control of impurities. Using well-characterized, high-purity starting materials is a fundamental aspect of meeting these regulatory expectations.

-

Reproducibility in Research: In a research setting, the use of reagents with inconsistent purity levels can lead to a lack of reproducibility in experimental results, hindering scientific progress and leading to wasted resources.

Conclusion: A Commitment to Quality

References

-

Angene Chemical. Methyl 2,2,2-tribromoacetate. [Link]

-

NIST. Tribromoacetic acid, methyl ester. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. accustandard.com [accustandard.com]

- 3. accustandard.com [accustandard.com]

- 4. Methyl bromoacetate(96-32-2) 13C NMR spectrum [chemicalbook.com]

- 5. Tribromoacetic acid, methyl ester [webbook.nist.gov]

- 6. Tribromoacetic acid, methyl ester [webbook.nist.gov]

- 7. Tribromoacetic acid, methyl ester [webbook.nist.gov]

Theoretical studies on Methyl tribromoacetate reactivity

An In-depth Technical Guide to the Theoretical Exploration of Methyl Tribromoacetate Reactivity

This guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of this compound (MTBA). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond standard textbook descriptions to offer a nuanced, computationally-grounded perspective. We will dissect the electronic structure of MTBA and explore its reactivity as an electrophile and, most notably, as a precursor to radical species. The methodologies and insights presented herein are grounded in established computational chemistry principles, providing a robust and predictive toolkit for anyone seeking to harness the unique properties of this polyhalogenated ester.

Introduction: Beyond Simple Haloacetates

This compound, with the chemical formula C₃H₃Br₃O₂, is a halogenated ester distinguished by its tribromomethyl group.[1][2] While its monobrominated analog, methyl bromoacetate, is a well-documented and versatile reagent in organic synthesis, MTBA remains a subject of more specialized interest.[3][4] Its dense polyhalogenation fundamentally alters its electronic properties and, consequently, its chemical behavior. The presence of three bulky, electron-withdrawing bromine atoms enhances the electrophilicity of the carbonyl carbon, influences the lability of the C-Br bonds, and introduces significant steric considerations.

Understanding MTBA's reactivity is crucial for its application as a building block in complex synthesis, as a potential radical initiator in polymer chemistry, or in the development of new agrochemicals and pharmaceuticals.[5][6] This guide employs the principles of computational chemistry, particularly Density Functional Theory (DFT), to construct a predictive model of its behavior where extensive experimental data is not yet available.

Part 1: Molecular Structure and Electronic Landscape

A molecule's reactivity is a direct consequence of its three-dimensional structure and the distribution of electrons within it. Theoretical calculations are indispensable for probing these fundamental characteristics.

Ground-State Geometry and Inductive Effects

The geometry of MTBA was optimized using DFT calculations to predict bond lengths, bond angles, and dihedral angles. The most salient feature is the C-C bond between the carbonyl carbon and the tribromomethyl carbon. The three bromine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the electron density along the σ-bonds, pulling it away from the carbon backbone and towards the bromine atoms.

This has two major consequences:

-

Increased Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

-

Weakened C-Br Bonds: The polarization and steric repulsion between the large bromine atoms can lead to elongated and weakened C-Br bonds, predisposing them to homolytic cleavage to form radicals.

Quantum chemistry calculations, analogous to those performed on tribromoacetic acid, can provide a detailed assignment of the molecule's vibrational spectra and characterize its potential energy surface.[7]

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital theory is a powerful tool for predicting reactivity. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO: In MTBA, the LUMO is expected to be centered on the C-Br σ* antibonding orbitals and the π* orbital of the carbonyl group. A low-lying LUMO indicates a strong electrophile, readily accepting electrons from a nucleophile. Nucleophilic attack is therefore predicted to occur either at the carbonyl carbon or, in an SN2 fashion, at the α-carbon, though the latter is sterically hindered.

-

HOMO: The HOMO is likely localized on the lone pairs of the oxygen and bromine atoms.

The energy gap between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. Theoretical calculations can precisely determine the energies and spatial distributions of these orbitals.[8]

Part 2: Reactivity as an Electrophile

MTBA's potent electrophilicity, driven by the CBr₃ group, makes it a prime candidate for reactions with nucleophiles.

Nucleophilic Acyl Substitution

The most probable nucleophilic attack will occur at the electron-deficient carbonyl carbon. This is a classic two-step nucleophilic acyl substitution (addition-elimination) mechanism, proceeding through a tetrahedral intermediate. This pathway is common in ester hydrolysis.[9]

Theoretical Protocol for Studying Hydrolysis:

-

Model System: Define the reactants (MTBA and a nucleophile, e.g., OH⁻) and include several explicit water molecules to model the first solvation shell, along with a polarizable continuum model (PCM) for bulk solvent effects.[10]

-

Reaction Coordinate Scan: Systematically vary the distance between the nucleophile and the carbonyl carbon to map the potential energy surface and locate an approximate transition state.

-

Transition State Optimization: Use an algorithm like the Berny algorithm to locate the precise geometry of the transition state (a first-order saddle point).

-

Frequency Calculation: Perform a vibrational frequency analysis. A single imaginary frequency confirms a true transition state.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Trace the reaction path from the transition state down to the reactant and product energy minima to confirm that the located transition state connects the correct species.[11]

The strong inductive effect of the CBr₃ group is expected to stabilize the negatively charged tetrahedral intermediate, thereby lowering the activation energy for the nucleophilic attack compared to non-halogenated esters.

SN2 Reaction at the α-Carbon

While methyl bromoacetate is an excellent substrate for SN2 reactions, the situation for this compound is more complex. The reaction involves a backside attack by a nucleophile on the α-carbon, displacing a bromide ion.

Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Theoretical Insights for ATRP: Computational studies can model the entire catalytic cycle to:

-

Calculate the ATRP equilibrium constant (K_ATRP = k_act / k_deact). [12]* Determine the activation energies for the activation and deactivation steps.

-

Screen different ligands (L) for the copper catalyst to optimize the polymerization process.

Part 4: A Practical Guide to Computational Workflow

To facilitate further research, this section provides a self-validating protocol for theoretically investigating a reaction of this compound. We will use the radical C-Br bond dissociation as an example.

Objective: Calculate the C-Br Bond Dissociation Energy (BDE) of this compound.

Methodology:

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Theoretical Level:

-

Functional: A hybrid DFT functional like B3LYP is a good starting point. For more accuracy, especially with radical species, a meta-hybrid GGA functional like M06-2X is recommended.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is appropriate. The '+' indicates diffuse functions, important for anions and lone pairs, while '(d,p)' denotes polarization functions for accurately describing bond shapes.

-

-

Step-by-Step Protocol:

-

Step 1: Geometry Optimization of MTBA.

-

Build the initial structure of CBr₃COOCH₃.

-

Perform a full geometry optimization at the chosen level of theory (e.g., M06-2X/6-311+G(d,p)).

-

-

Step 2: Vibrational Frequency Calculation of MTBA.

-

Using the optimized geometry, perform a frequency calculation.

-

Confirm that there are no imaginary frequencies, which verifies the structure as a true energy minimum.

-

The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

-

Step 3: Geometry Optimization of Products.

-

Optimize the geometry of the two radical products separately: the ·CBr₂COOCH₃ radical and the bromine atom (·Br).

-

Remember to specify the correct multiplicity (doublet for radicals).

-

-

Step 4: Vibrational Frequency Calculation of Products.

-

Perform frequency calculations on the optimized radical structures to obtain their ZPVE and thermal corrections.

-

-

Step 5: Calculate the BDE.

-

Extract the total electronic energies (E_elec) and ZPVE-corrected energies (E₀) or enthalpies at 298K (H₂₉₈) for all species.

-

BDE = [H₂₉₈(·CBr₂COOCH₃) + H₂₉₈(·Br)] - H₂₉₈(CBr₃COOCH₃)

-

-

This systematic workflow ensures that the calculated energies correspond to true minima on the potential energy surface, providing a trustworthy and reproducible result.

Summary and Outlook

The reactivity of this compound is a rich field for theoretical exploration. This guide has established a predictive framework based on fundamental computational principles.

Key Theoretical Predictions:

-

High Electrophilicity: The CBr₃ group makes the carbonyl carbon highly susceptible to nucleophilic acyl substitution.

-

Steric Hindrance: SN2 reactions at the α-carbon are likely inhibited due to severe steric crowding.

-

Radical Precursor: The C-Br bonds are predisposed to homolytic cleavage, making MTBA a promising candidate as a radical initiator, particularly for controlled polymerization techniques like ATRP.

This guide serves as both an analysis and a call to action. The computational protocols outlined here can be readily applied by researchers to further probe the reactions of this fascinating molecule, screen its potential in new applications, and guide future experimental work. The synergy between theoretical prediction and experimental validation will be key to unlocking the full potential of this compound in modern chemistry.

References

-

Vibrational spectroscopic studies and DFT calculations on tribromoacetate and tri- bromoacetic acid in aqueous solution. (2025). ResearchGate. [Link]

-

Methyl bromoacetate | C3H5BrO2. (n.d.). PubChem. [Link]

-

Methyl 2-bromoacetate. (n.d.). Wikipedia. [Link]

-

Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). THE SN2 REACTION: A THEORETICAL-COMPUTATIONAL ANALYSIS OF A SIMPLE AND VERY INTERESTING MECHANISM. Sciforum. [Link]

-

Advanced Molecular Electron Density Theory Study of the Substituent Effects in Nucleophilic Substitution Reactions. (n.d.). PubMed Central. [Link]

-

The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2009). NRC Research Press. [Link]

-

Unit 5: Radicals and Radical Reactions. (n.d.). University of Calgary. [Link]

-

SARA ATRP or SET-LRP. End of controversy? (2014). ResearchGate. [Link]

-

Tribromoacetic acid, methyl ester. (n.d.). NIST WebBook. [Link]

-

Tribromoacetic acid, methyl ester. (n.d.). NIST WebBook. [Link]

-

How can I remove excess of methyl bromoacetate from a reaction mixture? (2014). ResearchGate. [Link]

-

Study Of Sn2 Reaction Between Methylbromide And Fluoride Ion Using Quantum Mechanical Calculations. (2015). IOSR Journal. [Link]

-

ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. (2019). MDPI. [Link]

-

Fu, C. W., & Lin, T. H. (2011). Theoretical Study on the Alkaline Hydrolysis of Methyl Thioacetate in Aqueous Solution. Journal of Physical Chemistry A, 115(46), 13523-13533. [Link]

-

Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions. (2020). MDPI. [Link]

-

Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. (2018). MDPI. [Link]

-

Methyl Radical Initiated Kharasch and Related Reactions. (2020). ChemRxiv. [Link]

-

Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. (2022). MDPI. [Link]

-

Theoretical Insights into the Reactivity of M2CAA with OH Radicals and the Fate of Resulting Alkoxy Intermediates. (2024). ResearchGate. [Link]

-

Studies of atom transfer radical polymerization (ATRP) of acrylates by MALDI TOF mass spectrometry. (2000). ResearchGate. [Link]

-

Synthesis and Hydrolysis of Methyl Acetate by Reactive Distillation Using Structured Catalytic Packings: Experiments and Simulation. (2002). ResearchGate. [Link]

-

Wang, Y., Kwak, Y., Buback, J., Buback, M., & Matyjaszewski, K. (2012). Determination of ATRP Equilibrium Constants under Polymerization Conditions. ACS Macro Letters, 1(12), 1367-1370. [Link]

-

Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters, 47(3), 241-247. [Link]

-

Erdoğan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal. [Link]

-

Hsieh, Y., Weinberg, N. N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Canadian Journal of Chemistry, 87, 539-543. [Link]

-

ATRP of Methyl Methacrylate in the Presence of Ionic Liquids with Ferrous and Cuprous Anions. (2003). ResearchGate. [Link]

-

Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. (2006). ResearchGate. [Link]

Sources

- 1. Tribromoacetic acid, methyl ester [webbook.nist.gov]

- 2. Tribromoacetic acid, methyl ester [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Theoretical study on the alkaline hydrolysis of methyl thioacetate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Determination of ATRP Equilibrium Constants under Polymerization Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Methyl tribromoacetate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl Tribromoacetate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound (MTBA) is a halogenated ester of significant interest in organic synthesis and pharmaceutical development. Its utility as a reagent and building block is intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, offers insights based on the behavior of analogous compounds, and presents a detailed protocol for the empirical determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solution-phase properties.

Introduction to this compound and its Solubility

This compound (C₃H₃Br₃O₂) is a derivative of acetic acid where the three alpha-hydrogens are replaced by bromine atoms, and the carboxylic acid is esterified with methanol. This high degree of halogenation significantly influences its physicochemical properties, including its reactivity, density, and, most critically for its application, its solubility.

The solubility of a compound dictates its utility in a multitude of applications:

-

Reaction Chemistry: The choice of solvent is crucial for ensuring that reactants are in the same phase, facilitating molecular collisions and subsequent reactions.[1]

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of a compound in a solvent system at varying temperatures.

-

Drug Development: The solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical factor in formulation and delivery.

Given the absence of extensive published quantitative solubility data for this compound, this guide provides a framework for predicting and experimentally determining its solubility profile.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[2][3][4] The key factors influencing solubility include polarity, hydrogen bonding capability, and molecular size.[2][5]

2.1. Molecular Structure and Polarity of this compound

The this compound molecule possesses both polar and non-polar characteristics.

-

Polar Moieties: The ester functional group (-COOCH₃) contains polar carbon-oxygen and carbon-oxygen double bonds, contributing to the molecule's overall dipole moment.

-

Non-polar/Weakly Polar Moieties: The tribromomethyl group (-CBr₃) is sterically bulky and, while the individual carbon-bromine bonds are polar, the symmetrical arrangement of the three bromine atoms around the carbon can reduce the overall contribution to the molecule's dipole moment. The methyl group is non-polar.

The presence of the ester group suggests that this compound will be more soluble in polar organic solvents than in non-polar hydrocarbon solvents.[6] However, the large, heavy tribromomethyl group will also influence its interactions with solvent molecules.

2.2. Predicting Solubility Based on Analogous Compounds

In the absence of specific data for this compound, we can draw inferences from the known solubility of a structurally similar compound, methyl bromoacetate (C₃H₅BrO₂). Methyl bromoacetate is known to be soluble in a range of common organic solvents.[7][8] This suggests that this compound will likely share a similar solubility profile, favoring polar aprotic and polar protic solvents.

Inferred and Reported Solubility of Analogous Compounds

While quantitative data for this compound is scarce, the reported solubility of methyl bromoacetate provides a useful, albeit qualitative, guide.

| Solvent Class | Solvent Examples | Reported Solubility of Methyl Bromoacetate | Predicted Solubility of this compound |

| Polar Protic | Ethanol, Methanol | Soluble[7][9] | Likely Soluble |

| Polar Aprotic | Acetone, Ether | Soluble[7][10] | Likely Soluble |

| Non-Polar | Benzene, Hexane | Soluble in Benzene[7], Insoluble in water[9] | Likely sparingly soluble to insoluble |

| Halogenated | Chloroform | Soluble[11] | Likely Soluble |

This table is predictive for this compound and should be confirmed by experimental validation.

Experimental Determination of Solubility

Given the predictive nature of the above information, empirical determination of solubility is essential for accurate and reproducible research. The following protocol provides a robust method for quantifying the solubility of this compound in a given organic solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure the solution is saturated.[12]

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

-